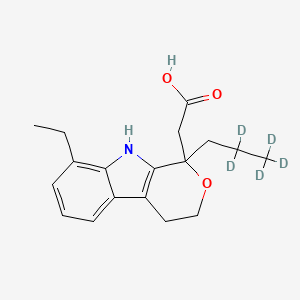
1-Propyl Etodolac-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl Etodolac-d5 is a deuterated analog of 1-Propyl Etodolac, a non-steroidal anti-inflammatory drug (NSAID). The compound is labeled with five deuterium atoms, which makes it useful in various research applications, particularly in the field of pharmacokinetics and drug metabolism studies. The molecular formula of this compound is C18H18D5NO3, and it has a molecular weight of 306.41 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl Etodolac-d5 involves the incorporation of deuterium atoms into the molecular structure of 1-Propyl Etodolac. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a suitable catalyst, such as palladium on carbon, and a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Propyl Etodolac-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the propyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, alcohol derivatives, and substituted analogs of this compound .
Scientific Research Applications
1-Propyl Etodolac-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Proteomics: Utilized in mass spectrometry for protein identification and quantification.
Biomedical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases
Mechanism of Action
The mechanism of action of 1-Propyl Etodolac-d5 is similar to that of 1-Propyl Etodolac. It acts as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever. The deuterium labeling does not significantly alter the mechanism of action but provides advantages in research applications by allowing for more precise tracking and analysis .
Comparison with Similar Compounds
Similar Compounds
1-Propyl Etodolac: The non-deuterated analog with similar pharmacological properties.
8-Desethyl Etodolac: A derivative with a different substitution pattern.
8-Methyl Etodolac: Another derivative with a methyl group instead of a propyl group.
1-Methyl Etodolac: A derivative with a methyl group at the 1-position.
8-Isopropyl Etodolac: A derivative with an isopropyl group at the 8-position.
Uniqueness
1-Propyl Etodolac-d5 is unique due to its deuterium labeling, which provides advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis in pharmacokinetic and drug metabolism studies. This makes it a valuable tool in scientific research compared to its non-deuterated analogs and other derivatives .
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[8-ethyl-1-(2,2,3,3,3-pentadeuteriopropyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21)/i1D3,3D2 |
InChI Key |
YJAXAFPOOSEKDP-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
Canonical SMILES |
CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



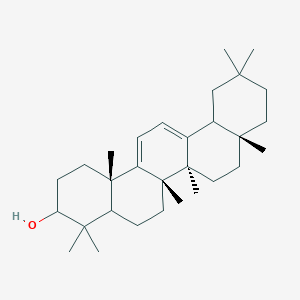


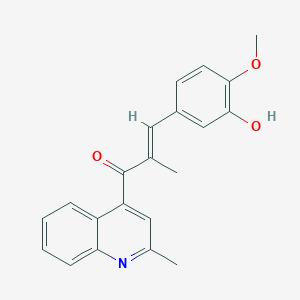
![(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)

![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)

![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
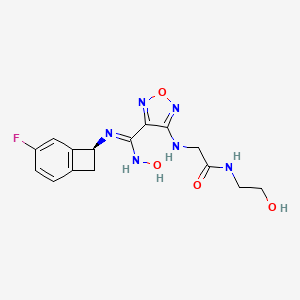

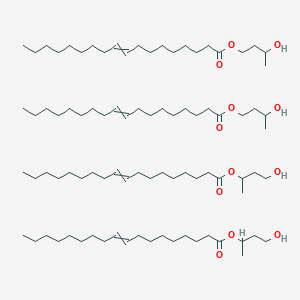
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
